2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-N-(((4-methylphenyl)amino)carbonyl)-2-oxo-

Beschreibung

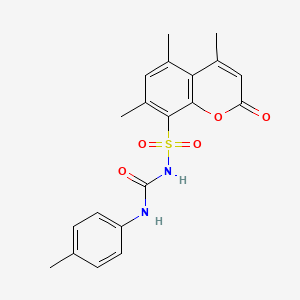

The compound "2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-N-(((4-methylphenyl)amino)carbonyl)-2-oxo-" is a benzopyran derivative featuring a sulfonamide group at position 8, a 2-oxo moiety, and three methyl substituents at positions 4, 5, and 5. The N-(((4-methylphenyl)amino)carbonyl) group introduces a urea-like structure, which may enhance hydrogen-bonding interactions. Benzopyrans are known for diverse biological activities, including enzyme inhibition and receptor modulation.

Eigenschaften

CAS-Nummer |

85302-25-6 |

|---|---|

Molekularformel |

C20H20N2O5S |

Molekulargewicht |

400.4 g/mol |

IUPAC-Name |

1-(4-methylphenyl)-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea |

InChI |

InChI=1S/C20H20N2O5S/c1-11-5-7-15(8-6-11)21-20(24)22-28(25,26)19-14(4)9-12(2)17-13(3)10-16(23)27-18(17)19/h5-10H,1-4H3,(H2,21,22,24) |

InChI-Schlüssel |

XOIMIULULVCTCQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=C(C=C(C3=C2OC(=O)C=C3C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-N-(((4-methylphenyl)amino)carbonyl)-2-oxo-” typically involves multi-step organic reactions. The starting materials often include substituted benzopyrans and sulfonamide derivatives. Common synthetic routes may involve:

Nitration and Reduction: Nitration of benzopyran followed by reduction to form the corresponding amine.

Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.

Acylation: Acylation of the amine group with 4-methylphenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Core Reactivity of the Coumarin Scaffold

The 2H-1-benzopyran-2-one (coumarin) backbone is central to its reactivity. Key reactions include:

Hydrolysis of the Lactone Ring

Under basic conditions, the lactone ring can undergo hydrolysis to form the corresponding coumaric acid derivative. For example:

This reaction is well-documented in coumarin chemistry and aligns with methods for synthesizing hydroxycoumarins .

Electrophilic Substitution

The aromatic ring in coumarin is electron-deficient due to the electron-withdrawing lactone group. Methyl substituents at positions 4, 5, and 7 direct electrophiles to less hindered positions. Nitration or halogenation may occur at position 3 or 6 under controlled conditions .

Reactivity of the Sulfonamide Group

The sulfonamide group at position 8 introduces nucleophilic and acidic properties:

Salt Formation

The sulfonamide’s NH group can deprotonate under basic conditions (e.g., NaOH) to form water-soluble salts, facilitating purification .

Nucleophilic Substitution

While sulfonamides are poor leaving groups, activation via Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) enables alkylation or arylation at the nitrogen .

Hydrolysis

Under strong acidic conditions (e.g., HCl, Δ), the sulfonamide may hydrolyze to yield sulfonic acid and an amine, though this is less common due to the group’s stability .

Urea-like Substituent Reactivity

The N-((4-methylphenyl)amino)carbonyl group exhibits reactivity typical of urea derivatives:

Hydrolysis

In acidic or basic media, the carbonyl group can hydrolyze to form a primary amine and CO₂:

This is observed in related urea-containing compounds under reflux with H₂SO₄ or NaOH .

Condensation Reactions

The urea moiety may act as a carbonyl source in condensations with amines or alcohols, forming imines or carbamates under dehydrating agents (e.g., DCC) .

Methyl Group Reactivity

The 4,5,7-trimethyl substituents influence steric and electronic effects:

Oxidation

Methyl groups are resistant to oxidation, but strong oxidants (e.g., KMnO₄, Δ) may convert them to carboxylic acids, particularly at position 4 .

Radical Reactions

Under radical initiators (e.g., AIBN), methyl groups can participate in halogenation (e.g., bromination) via allylic or benzylic pathways .

Synthetic Modifications Reported in Patents

Relevant transformations from analogous compounds include:

Stability and Degradation Pathways

-

Photodegradation : Coumarins are prone to UV-induced ring-opening .

-

Thermal Stability : Decomposition above 250°C, releasing SO₂ (from sulfonamide) and CO₂.

-

pH Sensitivity : Stable in neutral conditions; hydrolyzes in strong acid/base .

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, benzopyran derivatives are often studied for their potential as enzyme inhibitors, anti-inflammatory agents, and antioxidants. This compound may exhibit similar biological activities.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The sulfonamide group is known for its antibacterial properties, which could be explored further.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of “2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-N-(((4-methylphenyl)amino)carbonyl)-2-oxo-” would depend on its specific biological target. Generally, benzopyran derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group may enhance binding affinity to certain proteins, contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Sulfonamide vs. Carboxylate: Sulfonamides typically exhibit stronger hydrogen-bonding capacity than carboxylates, favoring interactions with polar enzyme active sites. However, the disodium salt in demonstrates superior aqueous solubility, making it more suitable for intravenous formulations .

- Trimethyl Substitution : The 4,5,7-trimethyl groups in the target compound likely increase lipophilicity (clogP ~3.5), enhancing blood-brain barrier penetration compared to ’s hydrophilic derivative.

- Urea Linkage: The N-(((4-methylphenyl)amino)carbonyl) group may mimic peptide bonds, enabling selective binding to proteases or kinases.

Biologische Aktivität

The compound 2H-1-Benzopyran-8-sulfonamide, 4,5,7-trimethyl-N-(((4-methylphenyl)amino)carbonyl)-2-oxo- is a derivative of benzopyran and sulfonamide structures that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies, including its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Synthesis and Structure

The synthesis of benzopyran derivatives often involves the reaction of appropriate phenolic compounds with electrophilic reagents. The specific compound has been synthesized through various methods, including the use of sulfonamide moieties to enhance biological activity. The molecular structure includes a benzopyran core with modifications that are critical for its biological function.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzopyran derivatives. For instance, a study demonstrated that certain benzopyran-based compounds exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and glioblastoma (LN229) cells. The compound's mechanism involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Table 1: Cytotoxicity of Benzopyran Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 2H-1-Benzopyran | MCF-7 | ~10 | HDAC inhibition |

| 2H-1-Benzopyran | MDA-MB-231 | ~15 | HDAC inhibition |

| 2H-1-Benzopyran | LN229 | ~0.25 | Hypoxia-inducible pathway |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicated that certain derivatives exhibited significant activity against various microbial strains. For example, compounds derived from this scaffold demonstrated inhibition zones larger than 25 mm against specific bacteria and fungi .

Table 2: Antimicrobial Activity of Benzopyran Derivatives

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| 2H-1-Benzopyran | E. coli | 28 |

| 2H-1-Benzopyran | S. aureus | 30 |

| 2H-1-Benzopyran | C. albicans | 18 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzopyran derivatives. Modifications at specific positions on the benzopyran ring have been linked to enhanced potency against cancer and microbial targets. For instance, substituents at the para position on the A-ring have shown to improve HDAC inhibitory activity significantly .

Case Study 1: Anticancer Efficacy in Vivo

In an in vivo model using nude mice implanted with LN229 glioblastoma cells, treatment with the compound resulted in a significant reduction in tumor size compared to controls. The study reported a six-fold decrease in tumor volume after treatment with the compound at a dosage of 60 mg/kg over several weeks .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various benzopyran derivatives against clinical isolates. Compounds were tested for minimum inhibitory concentrations (MICs), revealing that several derivatives had MIC values below 20 μg/mL against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods to minimize inhalation exposure, and ensure adequate ventilation to prevent dust formation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for defects before use and follow proper removal techniques to avoid contamination .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes with water and seek medical attention .

- Hazard Table :

| Hazard Category | GHS Classification | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | Avoid ingestion |

| Skin Irritation | Category 2 | Use impermeable gloves |

| Respiratory Irritation | Category 3 | Use respirators in dusty conditions |

Q. How can researchers synthesize this compound, and what are the key reaction parameters?

- Methodological Answer :

- Synthetic Routes :

- Use a multi-step approach involving condensation of 4,5,7-trimethyl-2H-1-benzopyran-8-sulfonamide with 4-methylphenyl isocyanate under anhydrous conditions .

- Optimize yields by controlling temperature (60–80°C) and using catalysts like triethylamine in tetrahydrofuran (THF) .

- Purification : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient (3:1 to 1:1) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns (e.g., methyl groups at positions 4,5,7) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., ) .

- X-ray Crystallography : Determine crystal structure and confirm stereochemistry, if applicable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzopyran-sulfonamide derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .

- Experimental Replication : Repeat studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .

- Meta-Analysis : Compare structural analogs (e.g., PD98059, a MAPK inhibitor) to identify structure-activity relationships (SARs) .

Q. What strategies improve the stability of this compound in aqueous solutions during pharmacological studies?

- Methodological Answer :

- Formulation : Use cyclodextrin-based encapsulation to enhance solubility and reduce hydrolysis .

- Buffering : Prepare solutions in phosphate-buffered saline (PBS) at pH 6.5–7.0 to minimize degradation .

- Storage : Store lyophilized samples at -20°C under argon to prevent oxidation .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites for derivatization .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability in lipid bilayer environments .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate purity .

- Design of Experiments (DoE) : Use a central composite design to optimize variables (e.g., solvent ratio, catalyst loading) .

- Quality Control : Establish HPLC retention time (±0.1 min) and melting point (±2°C) as batch consistency criteria .

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity profiles across studies?

- Methodological Answer :

- Dose-Response Curves : Compare LD values across models (e.g., rodent vs. zebrafish) to assess species-specific effects .

- Metabolite Profiling : Use LC-MS to identify toxic metabolites that may arise under varying experimental conditions .

- Literature Review : Reconcile findings with SARs from analogs (e.g., 4-phenylbenzopyran derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.